
4-Ethyl-2,4-hexadienecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,4-hexadienecarboxamide is a natural product found in Streptomyces griseosporeus with data available.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocyclic Compounds
4-Ethyl-2,4-hexadienecarboxamide is involved in the synthesis of various heterocyclic compounds. In a study by Sherif et al. (1993), ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates were reacted with bromomalononitrile to yield thiazolo[3,2-a]pyrimidine derivatives, showcasing its utility in complex organic synthesis (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
2. Fluorescence Probes
Huang and Tam-Chang (2010) reported the fluorescence properties of N-(2-(N',N'-diethylamino)ethyl)perylene-3,4-dicarboximide derivatives, highlighting the potential of 4-Ethyl-2,4-hexadienecarboxamide in creating fluorescence probes for sensing applications like acid detection, temperature changes, and solvent polarity (Huang & Tam-Chang, 2010).
3. Phosphine-Catalyzed Annulation
Zhu, Lan, and Kwon (2003) utilized ethyl 2-methyl-2,3-butadienoate, a compound related to 4-Ethyl-2,4-hexadienecarboxamide, in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This demonstrates its role in facilitating unique catalytic processes in organic chemistry (Zhu, Lan, & Kwon, 2003).
4. Molluscicidal Properties
El-bayouki and Basyouni (1988) studied compounds derived from 4-Ethyl-2,4-hexadienecarboxamide for their molluscicidal properties. This research points towards its potential application in controlling snail populations, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
5. Kinetic Resolution in Drug Production
Kasture et al. (2005) used ethyl 1,4-benzodioxan-2-carboxylate, a compound similar to 4-Ethyl-2,4-hexadienecarboxamide, in the kinetic resolution process for producing drug doxazosin mesylate, demonstrating its potential in pharmaceutical manufacturing (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Eigenschaften
CAS-Nummer |
92454-24-5 |
|---|---|
Produktname |
4-Ethyl-2,4-hexadienecarboxamide |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(2E,4E)-4-ethylhexa-2,4-dienamide |
InChI |
InChI=1S/C8H13NO/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H2,9,10)/b6-5+,7-3+ |
InChI-Schlüssel |
JNXGEGMYGREXAA-SIZYMYPJSA-N |
Isomerische SMILES |
CC/C(=C\C)/C=C/C(=O)N |
SMILES |
CCC(=CC)C=CC(=O)N |
Kanonische SMILES |
CCC(=CC)C=CC(=O)N |
Synonyme |
4-ethyl-2,4-hexadienecarboxamide FR 900411 FR-900411 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



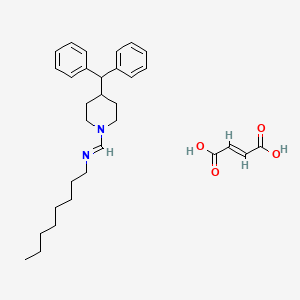
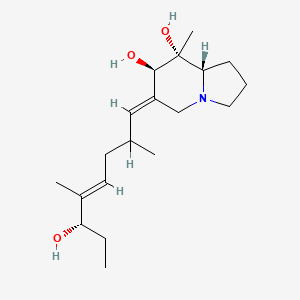
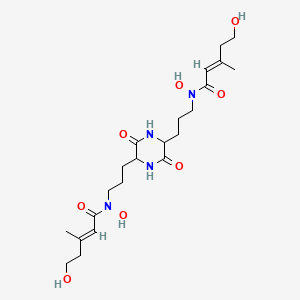
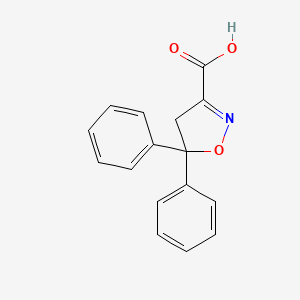
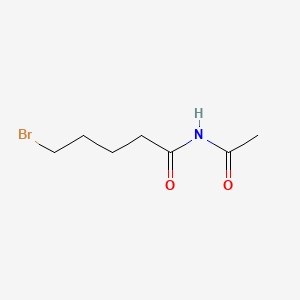
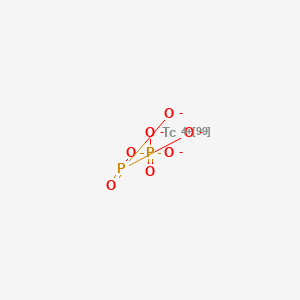
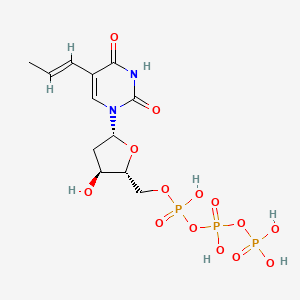

![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)
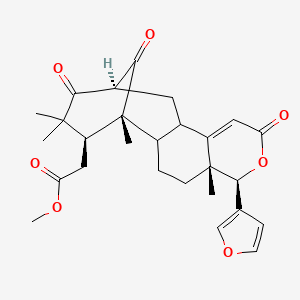
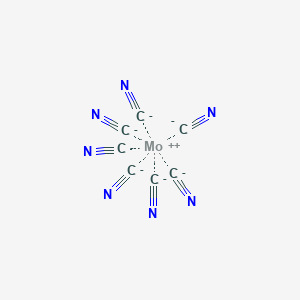
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)